REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([CH2:20][CH:21](C(O)=O)[C:22]([OH:24])=[O:23])=[N:10][N:11]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[CH:12]=2)=[CH:4][CH:3]=1>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:9]([CH2:20][CH2:21][C:22]([OH:24])=[O:23])=[N:10][N:11]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[CH:12]=2)=[CH:6][CH:7]=1
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Name
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[4-(4-chlorophenyl)-1-(4-fluorophenyl)-3-pyrazolylmethyl]malonic acid
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Quantity
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3 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)C=1C(=NN(C1)C1=CC=C(C=C1)F)CC(C(=O)O)C(=O)O
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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ClC1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux until the release of gas ceases (about 2.5 hours)
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Duration
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2.5 h
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Type
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CONCENTRATION
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Details
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The mixture is concentrated under vacuum
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Type
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CUSTOM
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Details
|
the residue is recrystallized from carbon tetrachloride
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1C(=NN(C1)C1=CC=C(C=C1)F)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |